molecular formula C24H14ClN5O2 B11581587 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11581587
M. Wt: 439.9 g/mol
InChI Key: IHVOCPBMQYDABK-FYWRMAATSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines benzodiazole, chlorophenoxy, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyridopyrimidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorophenol, benzodiazole derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Chlorophenoxy compounds: Molecules containing chlorophenoxy groups.

    Pyridopyrimidine derivatives: Compounds with pyridopyrimidine moieties.

Uniqueness

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is unique due to its combination of benzodiazole, chlorophenoxy, and pyridopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H14ClN5O2

Molecular Weight

439.9 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H14ClN5O2/c25-17-7-1-4-10-20(17)32-23-16(24(31)30-12-6-5-11-21(30)29-23)13-15(14-26)22-27-18-8-2-3-9-19(18)28-22/h1-13H,(H,27,28)/b15-13+

InChI Key

IHVOCPBMQYDABK-FYWRMAATSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5Cl)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5Cl)C#N

Origin of Product

United States

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